1-Chloro-7-ethyl-3-methylisoquinoline 1-Chloro-7-ethyl-3-methylisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726650
InChI: InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)14-12(13)11(10)7-9/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12ClN
Molecular Weight: 205.68 g/mol

1-Chloro-7-ethyl-3-methylisoquinoline

CAS No.:

Cat. No.: VC17726650

Molecular Formula: C12H12ClN

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-7-ethyl-3-methylisoquinoline -

Specification

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
IUPAC Name 1-chloro-7-ethyl-3-methylisoquinoline
Standard InChI InChI=1S/C12H12ClN/c1-3-9-4-5-10-6-8(2)14-12(13)11(10)7-9/h4-7H,3H2,1-2H3
Standard InChI Key ZDZVCDDRFFHMHF-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)C=C(N=C2Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure is defined by an isoquinoline backbone substituted with chlorine at position 1, an ethyl group at position 7, and a methyl group at position 3. The Smiles notation CCc1ccc2cc(C)nc(Cl)c2c1\text{CCc1ccc2cc(C)nc(Cl)c2c1} confirms this arrangement, with the ethyl chain (-CH2CH3\text{-CH}_2\text{CH}_3) and methyl group (-CH3\text{-CH}_3) contributing to its hydrophobicity. X-ray crystallography data are unavailable, but computational models suggest a planar aromatic system with steric hindrance from the ethyl substituent influencing reactivity .

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy for closely related compounds, such as 1-chloro-4-methylisoquinoline, reveals characteristic aromatic proton shifts between δ\delta 7.68–8.35 ppm and methyl group signals near δ\delta 2.59 ppm . For 1-chloro-7-ethyl-3-methylisoquinoline, analogous splitting patterns are expected, with the ethyl group’s methylene protons appearing as a quartet (δ\delta 1.2–1.5 ppm) and methyl protons as a triplet (δ\delta 0.9–1.1 ppm) . High-resolution mass spectrometry (HRMS) would likely show a molecular ion peak at m/z 205.68 .

Synthetic Pathways and Optimization

Chlorination of Isoquinoline Precursors

A common route to chloro-substituted isoquinolines involves treating hydroxyl or ketone precursors with phosphorus oxychloride (POCl3\text{POCl}_3). For example, 4-methyl-2H-isoquinolin-1-one reacts with POCl3\text{POCl}_3 under reflux to yield 1-chloro-4-methylisoquinoline in 90% yield . Adapting this method, 7-ethyl-3-methylisoquinolin-1-one could undergo analogous chlorination, though the ethyl group may necessitate longer reaction times or elevated temperatures due to steric effects .

Transition Metal-Catalyzed Synthesis

Recent advances in rhodium(III)-catalyzed C–H activation offer alternative pathways. Allyl carbonates and benzimidates undergo cyclization in the presence of [CpRhCl2]2[\text{Cp}^*\text{RhCl}_2]_2 to form isoquinoline derivatives with hydrogen evolution . Applying this method, 7-ethyl-3-methylisoquinoline could be synthesized from ethyl-substituted allyl carbonates, followed by chlorination at position 1. Optimization studies indicate that electron-donating groups (e.g., methyl) enhance regioselectivity, favoring substitution at position 3 .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Selectivity Challenges
POCl3\text{POCl}_3Reflux, 3 h90 Steric hindrance from ethyl
Rh(III)-Catalyzed[CpRhCl2]2[\text{Cp}^*\text{RhCl}_2]_2, 80°C68–84 Competing ortho/meta chlorination

Physicochemical Properties and Stability

Spectral and Chromatographic Behavior

In reversed-phase high-performance liquid chromatography (HPLC), the compound’s retention time is anticipated to align with analogs such as 1-chloro-3-methylisoquinoline, eluting at 12–14 minutes using a C18 column and acetonitrile-water gradient . Ultraviolet-visible (UV-Vis) spectroscopy would show absorption maxima near 220 nm and 280 nm, characteristic of the conjugated isoquinoline system .

Applications in Pharmaceutical and Material Science

Biological Activity

Isoquinoline derivatives exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects . The chlorine atom in 1-chloro-7-ethyl-3-methylisoquinoline may act as a hydrogen bond acceptor, enhancing binding to biological targets such as kinase enzymes. Preliminary studies on similar compounds demonstrate inhibitory activity against tyrosine kinases at IC50_{50} values of 1–10 μM .

Material Science Applications

Halogenated isoquinolines serve as ligands in coordination chemistry. The chlorine atom can coordinate to transition metals like palladium or rhodium, enabling use in cross-coupling reactions . For instance, Suzuki-Miyaura coupling with aryl boronic acids could functionalize the isoquinoline ring, creating derivatives for optoelectronic materials .

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